N-Acetylpsychosine

Descripción general

Descripción

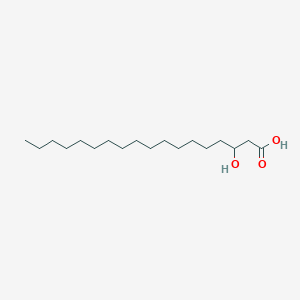

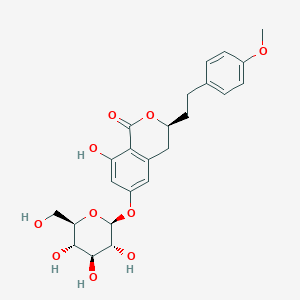

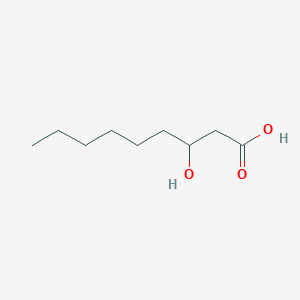

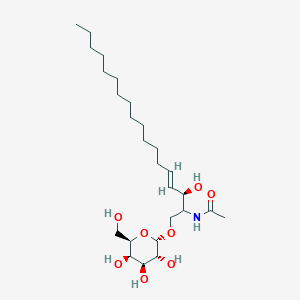

N-Acetylpsychosine is a short chain ceramide metabolite . It is a glycosphingolipid that contains a galactose . It has been used as an internal standard for High-Performance Liquid Chromatography (HPLC) of p-nitrobenzoyl derivatives of glycosphingolipids . It also has immunostimulatory activity .

Molecular Structure Analysis

The molecular formula of N-Acetylpsychosine is C26H49NO8 . The molecular weight is 503.7 g/mol . The InChIKey of N-Acetylpsychosine is HJFSOLRPKRHPEE-JDJMUKKDSA-N .

Aplicaciones Científicas De Investigación

Psychiatric Disorders

N-Acetylcysteine (NAC) has shown promise in the treatment of psychiatric disorders, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. It is believed to exert benefits beyond being a precursor to the antioxidant glutathione, potentially modulating glutamatergic, neurotropic, and inflammatory pathways (Dean, Giorlando, & Berk, 2011).

Neurodegenerative Diseases

NAC is considered beneficial in therapies for neurodegenerative and mental health diseases. Its neuroprotective potential in the prevention of cognitive aging dementia is notable, particularly in conditions like Parkinson’s and Alzheimer’s diseases (Tardiolo, Bramanti, & Mazzon, 2018).

Infection and Inflammation

NAC exhibits antimicrobial properties and can be used as a nonantibiotic compound. Its anti-inflammatory capacity makes it effective against various infections, and it can also inhibit the expression of proinflammatory cytokines (Pei et al., 2018).

Antioxidant Properties

NAC's role as an antioxidant is significant. It increases the intracellular concentration of glutathione (GSH), crucial for cellular redox balance. As an antioxidant, it can react with free radicals and restore reduced glutathione levels (Tenório et al., 2021).

Neurological Disorders

NAC has been explored as a treatment for various neurological disorders, including traumatic brain and spinal cord injury. It maintains mitochondrial function and boosts antioxidant reserves, supporting recovery after neurotrauma (Semple, 2014).

Mecanismo De Acción

Target of Action

N-Acetylpsychosine, also known as α-galactosylated C2-ceramide , is primarily targeted towards the immune system. It exhibits immunostimulatory properties and is particularly involved in the activation of dendritic cells (DCs) .

Mode of Action

It is known to stimulate the immune response in a concentration-dependent manner . This stimulation is particularly significant in the mixed leukocyte reaction (MLR) responses, which play a crucial role in the immune system’s response to foreign antigens .

Biochemical Pathways

N-Acetylpsychosine is a glycosphingolipid containing a galactose . Glycosphingolipids are known to play a key role in various cellular functions, including cell-cell interaction, cell growth, and apoptosis. They are also involved in the immune response, particularly in the activation of dendritic cells .

Pharmacokinetics

Based on the pharmacokinetics of similar compounds like n-acetylcysteine, it can be inferred that n-acetylpsychosine might also exhibit rapid absorption and distribution in the body . The compound might reach peak plasma concentration approximately 1 hour after administration

Result of Action

The primary result of N-Acetylpsychosine’s action is the stimulation of the immune response. It has been found to induce concentration-dependent stimulation of the mixed leukocyte reaction (MLR) responses . This suggests that N-Acetylpsychosine could potentially enhance the body’s immune response to foreign antigens.

Propiedades

IUPAC Name |

N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H49NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-34-26-25(33)24(32)23(31)22(17-28)35-26/h15-16,20-26,28,30-33H,3-14,17-18H2,1-2H3,(H,27,29)/b16-15+/t20?,21-,22-,23+,24+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFSOLRPKRHPEE-JDJMUKKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

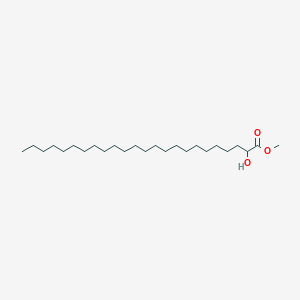

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetylpsychosine | |

CAS RN |

35823-61-1 | |

| Record name | N-Acetylpsychosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035823611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

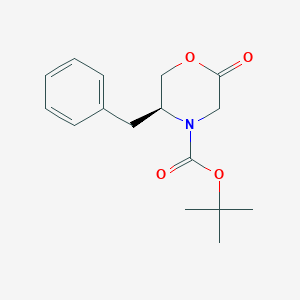

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

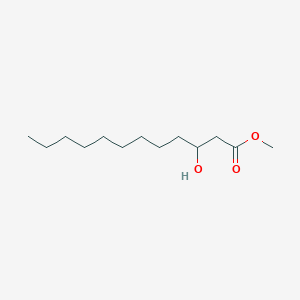

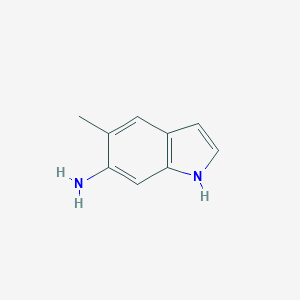

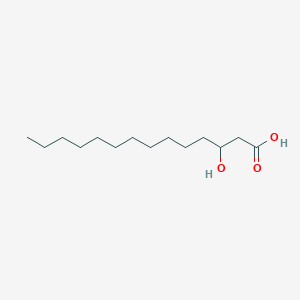

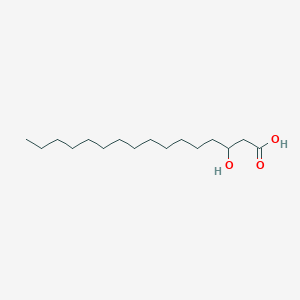

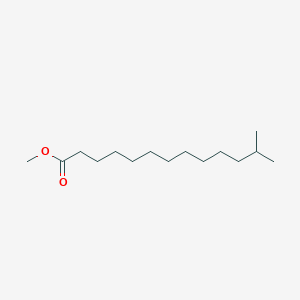

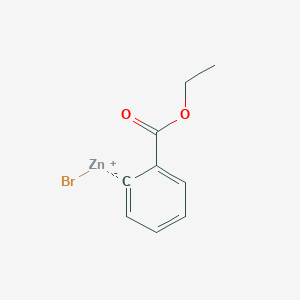

Feasible Synthetic Routes

Q & A

Q1: Does N-Acetylpsychosine induce the formation of endocytic vesicles like its related compound, C6-ceramide?

A1: While the provided research [] demonstrates that exogenous C6-ceramide effectively induces endocytic vesicle formation and enlargement of late endosomes/lysosomes in mouse fibroblasts, N-Acetylpsychosine did not exhibit this effect. The study specifically tested various ceramide metabolites, including N-Acetylpsychosine, and found them to be inactive in causing vesicle formation when added exogenously.

Q2: What is the primary use of N-Acetylpsychosine in current research?

A2: Although not explicitly stated in the provided abstracts, one study mentions using N-Acetylpsychosine as an internal standard for a specific analytical technique []. This suggests its potential application in quantitative analysis, specifically in high-performance liquid chromatography (HPLC) for quantifying glycosphingolipids. This application likely stems from its structural similarity to other glycosphingolipids, allowing for consistent detection and quantification during analysis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.